molecular formula C20H34 B14140506 Benzene, diheptyl- CAS No. 89231-32-3

Benzene, diheptyl-

Cat. No.: B14140506
CAS No.: 89231-32-3
M. Wt: 274.5 g/mol
InChI Key: YKESFFAKHODZNU-UHFFFAOYSA-N
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Description

Benzene, diheptyl- is an organic compound with the molecular formula C20H34. It consists of a benzene ring substituted with two heptyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, diheptyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of benzene, diheptyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and heptyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Types of Reactions:

    Substitution Reactions: Benzene, diheptyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Oxidation Reactions: The alkyl side chains of benzene, diheptyl- can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens, iron(III) chloride catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed:

    Substitution: Halogenated derivatives of benzene, diheptyl-.

    Oxidation: Carboxylic acids derived from the oxidation of the heptyl side chains.

    Reduction: Alkane derivatives of benzene, diheptyl-.

Scientific Research Applications

Benzene, diheptyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of alkyl substitution on the reactivity of benzene rings.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic alkyl chains.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of benzene, diheptyl- primarily involves its interactions with other molecules through its hydrophobic alkyl chains and aromatic ring. The benzene ring can participate in π-π interactions, while the heptyl chains can engage in hydrophobic interactions. These properties make it useful in various applications, such as in the stabilization of emulsions and in the formation of micelles in surfactant systems.

Comparison with Similar Compounds

  • Benzene, heptyl-
  • Benzene, dihexyl-
  • Benzene, dioctyl-

Comparison: Benzene, diheptyl- is unique due to the presence of two heptyl groups, which provide a balance between hydrophobicity and molecular size. Compared to benzene, heptyl-, which has only one heptyl group, benzene, diheptyl- exhibits enhanced hydrophobic interactions. In contrast, benzene, dioctyl- has longer alkyl chains, which can lead to increased hydrophobicity but may also result in higher steric hindrance.

This detailed analysis of benzene, diheptyl- highlights its synthesis, reactivity, applications, and unique properties compared to similar compounds

Properties

CAS No.

89231-32-3

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

1,2-diheptylbenzene

InChI

InChI=1S/C20H34/c1-3-5-7-9-11-15-19-17-13-14-18-20(19)16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3

InChI Key

YKESFFAKHODZNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CC=C1CCCCCCC

Origin of Product

United States

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